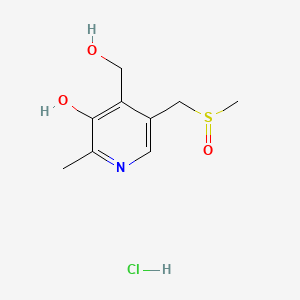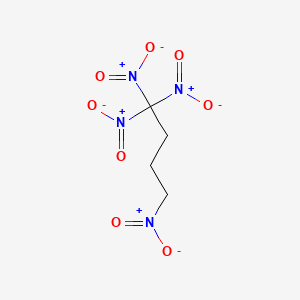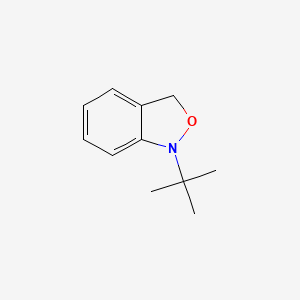
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, with a tert-butyl group attached to the nitrogen atom, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with tert-butyl isocyanide under specific conditions. The reaction typically requires a solvent such as methyl cyanide or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K₂CO₃). The mixture is exposed to radiation under argon with a blue LED (3 W) for optimal results .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and yield. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a base like K₂CO₃.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Electrophiles or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
1-tert-Butyl-1,3-dihydro-2,1-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Benzoxazole: The parent compound, lacking the tert-butyl group.
2-Methylbenzoxazole: A derivative with a methyl group instead of tert-butyl.
2,5-Dimethylbenzoxazole: Contains two methyl groups on the benzoxazole ring.
Uniqueness: 1-tert-Butyl-1,3-dihydro-2,1-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and may improve its biological activity and stability compared to other benzoxazole derivatives .
Propiedades
Número CAS |
24766-66-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-tert-butyl-3H-2,1-benzoxazole |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)12-10-7-5-4-6-9(10)8-13-12/h4-7H,8H2,1-3H3 |
Clave InChI |
MYILERCBVBJTOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


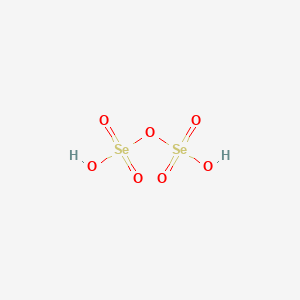
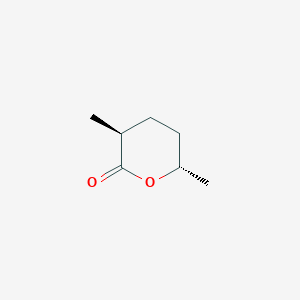
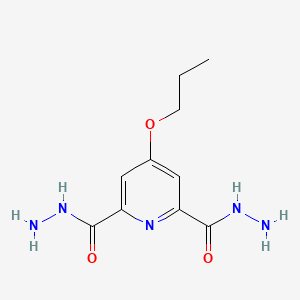
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)

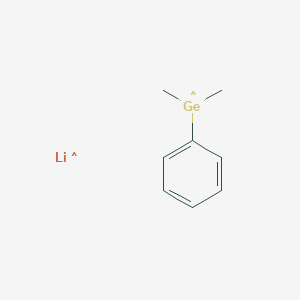


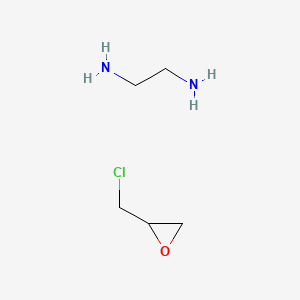
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

